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Compound of Interest

Compound Name: Vaborbactam

Cat. No.: B611620 Get Quote

This guide provides an objective comparison of the efficacy of vaborbactam and clavulanic

acid, two critical β-lactamase inhibitors. It is intended for researchers, scientists, and drug

development professionals, offering a detailed look at their mechanisms, spectrum of activity,

and clinical performance supported by experimental data.

Introduction and Mechanism of Action
β-lactam antibiotics are a cornerstone of antibacterial therapy, but their effectiveness is

threatened by bacterial resistance, primarily through the production of β-lactamase enzymes.

These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. β-lactamase inhibitors

are compounds administered with β-lactam antibiotics to counteract this resistance

mechanism.

Clavulanic Acid, one of the first discovered β-lactamase inhibitors, is a "suicide inhibitor".[1] It

contains a β-lactam ring, allowing it to act as a substrate for the β-lactamase enzyme.[1] This

interaction leads to the formation of an irreversible covalent bond that permanently inactivates

the enzyme.[2]

Vaborbactam represents a newer generation of non-β-lactam inhibitors. It features a cyclic

boronic acid pharmacophore that forms a stable, covalent adduct with the serine residue in the

active site of serine β-lactamases.[1][2] This mechanism provides potent and targeted

inhibition, particularly against certain high-threat carbapenemases.[2]
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Figure 1: Mechanism of β-Lactamase Inhibition.

Comparative In Vitro Efficacy
The primary distinction between vaborbactam and clavulanic acid lies in their spectrum of

activity against different classes of β-lactamases. Vaborbactam was specifically developed to

inhibit Ambler class A carbapenemases, most notably Klebsiella pneumoniae carbapenemase

(KPC).[3][4] Clavulanic acid is effective against many common class A enzymes but does not

inhibit KPC or other carbapenemases.[3][4]
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Vaborbactam demonstrates potent inhibition of class A and class C β-lactamases.[5] In

contrast, traditional inhibitors like clavulanic acid are generally not effective against class A

carbapenemases.[3] Neither inhibitor is effective against class B metallo-β-lactamases (MBLs)

or most class D oxacillinases (OXA).[5][6]

β-Lactamase Class Specific Enzymes Vaborbactam Activity
Clavulanic Acid

Activity

Class A (Serine) TEM, SHV, CTX-M Potent Inhibitor[3][6] Potent Inhibitor[1]

KPC

(Carbapenemase)
Potent Inhibitor[3][5]

No Significant

Inhibition[3][4]

Class B (Metallo) NDM, VIM, IMP No Inhibition[5][6] No Inhibition

Class C (Serine)
AmpC, P99, MIR,

FOX
Potent Inhibitor[3][6]

Variable / Weak

Inhibition[5]

Class D (Serine)
OXA-type

(Carbapenemase)

No Significant

Inhibition[5]

Variable, not OXA-48-

like[1]

Table 1: Comparative In Vitro Spectrum of β-Lactamase Inhibition.

The addition of vaborbactam significantly restores the activity of meropenem against KPC-

producing Enterobacteriaceae. Studies show that for carbapenem-resistant Enterobacteriaceae

(CRE), the MIC90 of meropenem alone can be >32 µg/mL, whereas for meropenem-

vaborbactam, it is often reduced to 0.5-1 µg/mL for KPC-producers.[3][4] A study on

Mycobacterium tuberculosis complex found that clavulanic acid reduced the modal meropenem

MIC approximately eightfold, while vaborbactam only produced a twofold reduction, indicating

clavulanic acid is more potent in that specific context.[7][8]
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Organism (β-

Lactamase

Produced)

Antibiotic Inhibitor (4 µg/mL) MIC (µg/mL)

E. coli (CTX-M-15) Ceftazidime None >128

Vaborbactam 0.5

Clavulanic Acid 0.5

K. pneumoniae (KPC-

2)
Meropenem None 32

Vaborbactam ≤0.03

K. pneumoniae (SHV-

18)
Ceftazidime None >128

Vaborbactam 64

Clavulanic Acid 4

Table 2: Comparative In Vitro Activity (MICs) Against Engineered Strains. Data adapted from a
2017 study.[6]

Clinical Efficacy and Trial Data
The clinical utility of vaborbactam, in combination with meropenem, has been established in

landmark clinical trials for treating infections caused by multidrug-resistant organisms.

Clavulanic acid combinations, such as amoxicillin-clavulanate and piperacillin-tazobactam (a

related inhibitor), are mainstays for less resistant infections.

TANGO I: Complicated Urinary Tract Infections (cUTI)
The TANGO I trial compared meropenem-vaborbactam to piperacillin-tazobactam for cUTI.

Meropenem-vaborbactam was found to be superior for the FDA primary endpoint of overall

success (a composite of clinical cure and microbial eradication).[9][10]
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Endpoint
Meropenem-

Vaborbactam

Piperacillin-

Tazobactam
Difference [95% CI]

Overall Success

(FDA)
98.4% (189/192) 94.0% (171/182) 4.5% [0.7% to 9.1%]

Microbial Eradication

(EMA)
66.7% (128/192) 57.7% (105/182) 9.0% [-0.9% to 18.7%]

Adverse Events 39.0% (106/272) 35.5% (97/273) -

Table 3: Key Outcomes of the TANGO I Clinical Trial.[9][10]

TANGO II & Real-World Data: CRE Infections
For infections caused by Carbapenem-Resistant Enterobacteriaceae (CRE), meropenem-

vaborbactam has demonstrated significantly better outcomes compared to the best available

therapy (BAT), which often included polymyxins or aminoglycosides.[3] Real-world studies have

reinforced these findings, showing high rates of clinical success.[11][12][13]

Study Type Population
Meropenem-

Vaborbactam

Best Available

Therapy (BAT) /

Comparator

TANGO II (RCT) CRE Infections

Clinical Cure: 64.3%

28-Day Mortality:

17.9%

Clinical Cure: 33.3%

28-Day Mortality:

33.3%

Real-World Study CRE Infections

30-Day Clinical

Success: 65% 30-Day

Survival: 90%

N/A

Meta-Analysis CRE Infections

Pooled Clinical

Success: 75% Pooled

30-Day Survival: 75%

N/A

Table 4: Clinical Efficacy in Carbapenem-Resistant Enterobacteriaceae (CRE) Infections.[3][12]
[13]
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Experimental Protocols
Antimicrobial Susceptibility Testing (AST) by Broth
Microdilution
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent against a specific bacterium.

Methodology:

Inoculum Preparation: A standardized suspension of the test organism (e.g., K. pneumoniae)

is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to

achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in

each well.

Drug Dilution: The antimicrobial agents (e.g., meropenem alone and meropenem combined

with a fixed concentration of vaborbactam) are prepared in serial two-fold dilutions in cation-

adjusted Mueller-Hinton broth.

Inoculation: A multi-channel pipette is used to inoculate 96-well microtiter plates containing

the diluted antimicrobial agents with the prepared bacterial inoculum.

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial

agent that completely inhibits visible growth of the organism.

Figure 2: Workflow for Broth Microdilution MIC Testing.

Clinical Trial Protocol: TANGO I Phase 3 Study
Methodology:

Design: A multicenter, multinational, randomized, double-blind, active-control trial.[10]

Participants: 550 adult patients with complicated urinary tract infection (cUTI), including

acute pyelonephritis.[9]
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Intervention: Patients were randomized 1:1 to receive either meropenem-vaborbactam
(2g/2g) infused over 3 hours every 8 hours, or piperacillin-tazobactam (4g/0.5g) infused over

30 minutes every 8 hours.[10]

Duration: After a minimum of 15 doses of intravenous therapy, patients who met criteria for

clinical improvement could be switched to oral levofloxacin to complete a 10-day total course

of treatment.[10]

Primary Endpoints:

FDA: Overall success, defined as a composite of clinical cure or improvement and

microbial eradication at the end of intravenous treatment.[9]

EMA: Microbial eradication in the microbiologic modified intent-to-treat population at the

test-of-cure visit.[9]

Clinical Decision Framework
The choice between a vaborbactam- or clavulanate-based combination therapy is driven by

the suspected pathogen and local resistance patterns. Vaborbactam is reserved for suspected

or confirmed infections with KPC-producing CRE, whereas clavulanate combinations are

appropriate for many common infections where ESBL production is a concern, but carbapenem

resistance is not.
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Figure 3: Clinical Decision Pathway for Inhibitor Choice.

Conclusion
Vaborbactam and clavulanic acid are both vital tools in combating bacterial resistance, but

they operate in different therapeutic arenas. Clavulanic acid remains a workhorse inhibitor
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effective against many common β-lactamases produced by organisms like E. coli and S.

aureus. Vaborbactam, primarily used in combination with meropenem, is a specialized agent

with potent activity against class A (KPC) and class C β-lactamases, providing a critical

treatment option for serious infections caused by carbapenem-resistant Enterobacteriaceae.

The choice of inhibitor is therefore highly dependent on the clinical context, the likely pathogen,

and local antimicrobial resistance epidemiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and
Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of
carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

4. dovepress.com [dovepress.com]

5. Classification and applicability of new beta-lactamase inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

6. journals.asm.org [journals.asm.org]

7. In vitro activity of new combinations of β-lactam and β-lactamase inhibitors against the
Mycobacterium tuberculosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

8. journals.asm.org [journals.asm.org]

9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

10. Effect of Meropenem-Vaborbactam vs Piperacillin-Tazobactam on Clinical Cure or
Improvement and Microbial Eradication in Complicated Urinary Tract Infection: The TANGO I
Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Real-world clinical outcomes of meropenem/vaborbactam for treatment of carbapenem-
resistant Enterobacterales infections - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b611620?utm_src=pdf-body
https://www.benchchem.com/product/b611620?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8388860/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8388860/
https://www.mdpi.com/2079-6382/13/6/472
https://pmc.ncbi.nlm.nih.gov/articles/PMC6140735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6140735/
https://www.dovepress.com/overview-of-meropenem-vaborbactam-and-newer-antimicrobial-agents-for-t-peer-reviewed-fulltext-article-IDR
https://pmc.ncbi.nlm.nih.gov/articles/PMC12584905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12584905/
https://journals.asm.org/doi/10.1128/aac.01443-17
https://pubmed.ncbi.nlm.nih.gov/37737628/
https://pubmed.ncbi.nlm.nih.gov/37737628/
https://journals.asm.org/doi/10.1128/spectrum.01781-23
https://researchportal.ukhsa.gov.uk/en/publications/effect-of-meropenem-vaborbactam-vs-piperacillin-tazobactam-on-cli/
https://pubmed.ncbi.nlm.nih.gov/29486041/
https://pubmed.ncbi.nlm.nih.gov/29486041/
https://pubmed.ncbi.nlm.nih.gov/29486041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8712410/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8712410/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Early Experience With Meropenem-Vaborbactam for Treatment of Carbapenem-resistant
Enterobacteriaceae Infections - PMC [pmc.ncbi.nlm.nih.gov]

13. tandfonline.com [tandfonline.com]

To cite this document: BenchChem. [A Comparative Guide to Vaborbactam and Clavulanic
Acid: Efficacy and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611620#comparative-efficacy-of-vaborbactam-and-
clavulanic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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